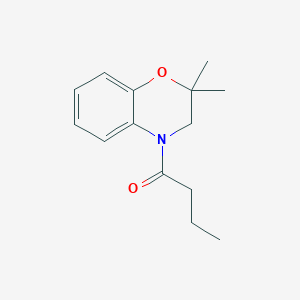![molecular formula C12H16N4O2 B7628887 7-(Butan-2-ylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B7628887.png)
7-(Butan-2-ylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Butan-2-ylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, also known as BAY 61-3606, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of pyrazolopyrimidine derivatives and has been shown to exhibit various biochemical and physiological effects.
Mechanism of Action
7-(Butan-2-ylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid 61-3606 selectively inhibits the tyrosine kinase activity of PDGFR by binding to the ATP-binding site of the receptor. This leads to the inhibition of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
7-(Butan-2-ylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid 61-3606 has been shown to exhibit various biochemical and physiological effects. Inhibition of PDGFR by 7-(Butan-2-ylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid 61-3606 has been shown to reduce cell proliferation, migration, and survival in various cell types, such as cancer cells, fibroblasts, and smooth muscle cells. 7-(Butan-2-ylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid 61-3606 has also been shown to inhibit angiogenesis, which is the formation of new blood vessels, by inhibiting the PDGFR-mediated signaling pathway.
Advantages and Limitations for Lab Experiments
7-(Butan-2-ylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid 61-3606 has several advantages for lab experiments. It is a selective inhibitor of PDGFR, which makes it a useful tool to study the role of PDGFR in various cellular processes. 7-(Butan-2-ylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid 61-3606 is also a potent inhibitor of PDGFR, which allows for the use of lower concentrations of the compound in experiments. However, 7-(Butan-2-ylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid 61-3606 has some limitations as well. It has a short half-life, which makes it difficult to maintain a stable concentration of the compound in experiments. 7-(Butan-2-ylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid 61-3606 also has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of 7-(Butan-2-ylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid 61-3606 in scientific research. One direction is the development of new derivatives of 7-(Butan-2-ylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid 61-3606 that have improved solubility and stability. Another direction is the use of 7-(Butan-2-ylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid 61-3606 in combination with other inhibitors to target multiple signaling pathways involved in disease progression. Additionally, the use of 7-(Butan-2-ylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid 61-3606 in animal models of disease can provide valuable insights into the therapeutic potential of PDGFR inhibition in vivo.
Synthesis Methods
The synthesis of 7-(Butan-2-ylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid 61-3606 involves the reaction of 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid with butan-2-amine. The reaction is carried out in the presence of a suitable coupling agent and a base. The resulting product is then purified by column chromatography to obtain pure 7-(Butan-2-ylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid 61-3606.
Scientific Research Applications
7-(Butan-2-ylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid 61-3606 has been widely used in scientific research due to its ability to selectively inhibit the platelet-derived growth factor receptor (PDGFR). This receptor is involved in various cellular processes, such as cell proliferation, migration, and survival. Inhibition of PDGFR has been shown to have therapeutic potential in various diseases, such as cancer, fibrosis, and atherosclerosis.
properties
IUPAC Name |
7-(butan-2-ylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-4-7(2)14-10-5-8(3)15-11-9(12(17)18)6-13-16(10)11/h5-7,14H,4H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAOAZXYJJBZBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=CC(=NC2=C(C=NN12)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[[[2-(3-Methyl-2-oxopyridin-1-yl)acetyl]amino]methyl]benzoic acid](/img/structure/B7628845.png)





![2-methyl-N-(5-methyl-1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7628905.png)